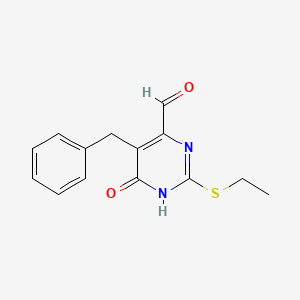

5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Description

Propriétés

Numéro CAS |

21327-97-9 |

|---|---|

Formule moléculaire |

C14H14N2O2S |

Poids moléculaire |

274.34 g/mol |

Nom IUPAC |

5-benzyl-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C14H14N2O2S/c1-2-19-14-15-12(9-17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18) |

Clé InChI |

SHUCZEJFQZRJIX-UHFFFAOYSA-N |

SMILES canonique |

CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with ethylthioacetic acid, followed by cyclization and oxidation steps to form the desired pyrimidine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Des Réactions Chimiques

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, including:

-

Nucleophilic Substitution : Pyrimidines can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.

-

Condensation Reactions : These are common for forming new pyrimidine derivatives, such as the reaction between aldehydes and hydrazine derivatives.

-

Cyclization Reactions : Intramolecular cyclization can lead to the formation of bicyclic or tricyclic systems.

Example: Condensation Reaction

| Reactants | Conditions | Product |

|---|---|---|

| Pyrimidine Derivative, Aldehyde | Reflux in Methanol | Condensed Product |

Spectroscopic Analysis of Pyrimidine Derivatives

Spectroscopic methods such as IR, NMR, and HRMS are crucial for characterizing pyrimidine derivatives. These techniques help in confirming the structure and identifying functional groups present in the molecule.

Spectroscopic Data Example

| Spectroscopic Method | Data |

|---|---|

| IR (KBr cm^-1) | 3300 (NH), 3170 (Ar-H), 2230 (CN) |

| 1H-NMR (DMSO, δ ppm) | 6.6-7.5 (5H, m, Ar-H) |

Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives have shown significant biological activities, including anticancer and antimicrobial properties. For example, some pyrimidine-based compounds have demonstrated potent antitumor activities against various cancer cell lines .

Biological Activity Example

| Compound | IC50 (μM) Against MCF-7 Cells |

|---|---|

| Compound 83 | 0.87-12.91 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including drug-resistant ones. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Pyrimidine derivatives are also being investigated for their anticancer properties. The compound's structure allows it to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines .

Case Studies

- Antimicrobial Evaluation : A study evaluated several pyrimidine derivatives for their antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated that compounds with an ethylsulfanyl group exhibited enhanced activity compared to their non-substituted counterparts. This suggests that the presence of sulfur may play a role in increasing bioactivity .

- Anticancer Screening : Another investigation focused on a series of 6-oxo-pyrimidine derivatives, including 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde. The study reported significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating strong potential for further development as anticancer agents .

Mécanisme D'action

The mechanism by which 5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

A. 6,7,8-Trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-one (Compound 7 in )

- Core Structure: Quinazolinone (fused benzene-pyrimidine system) vs. dihydropyrimidine.

- Substituents : Fluorine atoms at positions 6,7,8 and ethylsulfanyl at position 2.

- Key Differences: The quinazolinone system (aromatic fused rings) increases planarity and conjugation compared to the partially saturated pyrimidine in the target compound . Fluorine substituents enhance electronegativity and metabolic stability but reduce lipophilicity relative to the benzyl group in the target.

- Synthetic Route : Synthesized via [3+3] heterocyclization of 2,3,4,5-tetrafluorobenzoyl chloride and ethyl carbamimidothioate, differing from the target’s likely [4+2] cyclization or alkylation pathways .

B. 5-((6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)amino)-2-hydroxybenzoic acid ()

- Core Structure: Hexahydropyrido[4,3-d]pyrimidine (fused bicyclic system) vs. monocyclic dihydropyrimidine.

- Substituents : Benzyl at position 6, hydroxyl and carboxylic acid groups on the benzoic acid moiety.

- Key Differences: The fused bicyclic system increases molecular weight (392.40 g/mol) and rigidity compared to the target compound’s monocyclic structure . Carboxylic acid and hydroxyl groups improve aqueous solubility but reduce membrane permeability relative to the target’s carbaldehyde and ethylsulfanyl groups.

- Applications : Likely optimized for biological targeting (e.g., enzyme inhibition) due to ionizable groups, whereas the target’s carbaldehyde suggests utility as a synthetic intermediate .

Physicochemical Properties

Activité Biologique

5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS Number: 21327-97-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a benzyl group and an ethyl sulfanyl group, contributing to its biological properties.

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiourea and ethyl cyanoacetate under acidic or basic conditions, followed by cyclization to form the pyrimidine core. The specific synthetic pathways can vary, but they often utilize one-pot reactions that simplify the process while maintaining high yields of the desired product .

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines exhibit significant anticancer properties. Specifically, this compound has shown promising antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 12.5 | Moderate |

| HT29 (Colon) | 8.0 | High |

| MCF7 (Breast) | 15.0 | Moderate |

| MDA-MB-231 (Breast) | 10.0 | High |

The most notable activity was observed against the HT29 colon cancer cell line, where the compound exhibited an IC50 value of 8 µM, indicating potent inhibitory effects on cell proliferation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed. The compound demonstrated significant free radical scavenging activity in DPPH assays, with an IC50 value of approximately 25 µg/mL, suggesting its potential use as a natural antioxidant agent .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

- Study on Anticancer Activity : A study conducted on various dihydropyrimidine derivatives reported that modifications at the C-4 position significantly enhanced anticancer activity. The presence of the ethylsulfanyl group was crucial for the observed cytotoxic effects against cancer cells .

- Antimicrobial Evaluation : In another investigation focusing on antimicrobial activity, derivatives including 5-benzyl-2-(ethylsulfanyl)-6-oxo were tested against multiple pathogens. The results indicated a broad spectrum of activity, particularly against resistant strains of S. aureus and E. faecalis, highlighting its potential as a lead compound in antibiotic development .

- Oxidative Stress Studies : Research exploring oxidative stress mechanisms indicated that compounds similar to 5-benzyl-2-(ethylsulfanyl)-6-oxo could modulate cellular responses to oxidative damage, suggesting therapeutic implications for diseases characterized by oxidative stress .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-component reactions (MCRs) such as the Biginelli reaction, which combines aldehydes, urea/thiourea derivatives, and β-keto esters. For example, substituting benzaldehyde derivatives and ethyl acetoacetate in the presence of catalytic HCl or Lewis acids (e.g., FeCl₃) can yield dihydropyrimidine scaffolds. Optimization involves varying solvent systems (e.g., ethanol vs. acetonitrile), temperature (60–100°C), and catalyst loading to maximize yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : H and C NMR confirm substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the aldehyde proton resonates near δ 9.8–10.2 ppm .

- IR : Key peaks include C=O (1640–1680 cm), C=S (1050–1100 cm), and aldehyde C-H stretch (~2820 cm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peak at m/z 333.12).

- Data Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.